![molecular formula C22H23N3O6S B2814134 1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-81-2](/img/structure/B2814134.png)
1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
- A series of novel derivatives containing the 3,4-dimethoxyphenyl moiety, similar to the query compound, were prepared and evaluated for their anti-inflammatory and antimicrobial activities. These compounds demonstrated promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and exhibited antimicrobial activity against selected pathogenic bacteria and fungi (Keche et al., 2012).
Synthetic Applications
Research on the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives explores the utility of related heterocyclic compounds as key starting materials for the synthesis of natural alkaloid analogues. These findings indicate the importance of such compounds in synthetic chemistry, providing insights into chemical reactivity and potential applications in designing new molecules (Voievudskyi et al., 2016).
Another study focused on asymmetric synthesis techniques for 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, highlighting advanced synthetic strategies to produce these compounds with high diastereoselectivity, which is crucial for the development of pharmaceuticals and complex organic molecules (Gualandi et al., 2011).
Antidepressant Activities
- The synthesis and evaluation of certain 3,5-diphenyl-2-pyrazoline derivatives, structurally related to the query compound, were investigated for their antidepressant activities. This research suggests the potential for developing novel therapeutic agents based on the pyrazoline scaffold (Palaska et al., 2001).
Pharmacological Activity
- Novel pyrazoline derivatives containing the 3,4-dimethoxyphenyl group were synthesized and screened for various biological activities, including antioxidant, antimicrobial, and antihelmintic activities. Some compounds showed significant biological activity, indicating the therapeutic potential of these molecules (MadhuKumarD. et al., 2015).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-15-6-8-17(25(26)27)14-21(15)32(28,29)24-12-11-23-10-4-5-18(23)22(24)16-7-9-19(30-2)20(13-16)31-3/h4-10,13-14,22H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYVZNZFXXXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

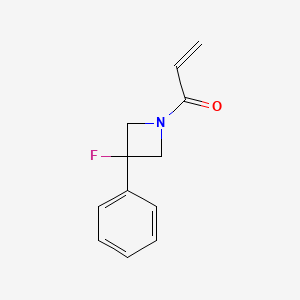


![1-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2814057.png)
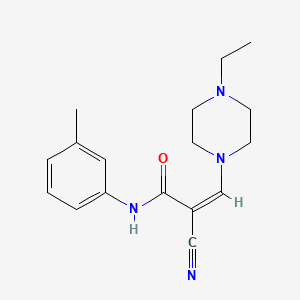

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)
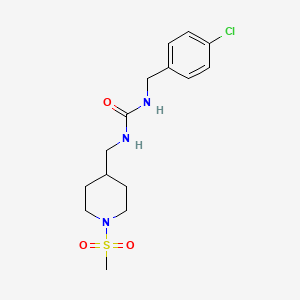
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)
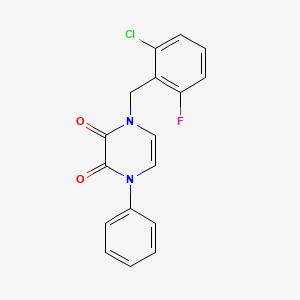
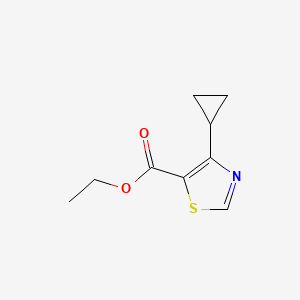
![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)
![N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2814072.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)